2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound, distinguished by a combination of sulfur and nitrogen within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions:
Thieno[3,2-d]pyrimidine formation: : The base structure is often synthesized through the cyclization of appropriate substrates.
Introduction of trifluoromethylphenyl group: : Electrophilic aromatic substitution is utilized to introduce the trifluoromethylphenyl group.
Isopropylthio substitution:
Industrial Production Methods
Industrial synthesis may employ continuous flow processes to improve efficiency and yield. These methods can involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: : Reduction can affect the nitro group, potentially forming amines.
Substitution: : Electrophilic and nucleophilic substitutions are common, especially at the phenyl ring and thienopyrimidine core.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution conditions: : Base (e.g., NaH, K2CO3), solvent (e.g., DMF, DMSO)
Major Products
Oxidation products: : Sulfoxides and sulfones
Reduction products: : Amines
Substitution products: : Various derivatives with altered functional groups
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules due to its reactivity and structural versatility.
Biology
Medicine
Explored for its potential therapeutic effects. The trifluoromethyl group often enhances bioavailability and metabolic stability, making it a promising candidate in drug development.
Industry
Utilized in the creation of specialized polymers and advanced materials, given its stability and unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action involves interactions with various enzymes and receptors. The thienopyrimidine core mimics natural substrates or inhibitors, potentially blocking biological processes or signaling pathways.
Comparison with Similar Compounds
Comparison
2-(methylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : Lacks the isopropyl group, which may result in different steric and electronic properties.
2-(isopropylthio)-3-(4-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : Positional isomer with altered pharmacokinetics and dynamics.
Uniqueness
The specific substitution pattern in 2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one provides a unique set of steric and electronic properties, making it particularly useful in applications requiring precise molecular interactions.
Conclusion
This compound represents a fascinating intersection of organic synthesis, chemical reactivity, and potential applications in various scientific fields. Its unique structure allows for a wide range of chemical manipulations and biological interactions, highlighting its significance in advanced research and industrial applications.
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS2/c1-9(2)24-15-20-12-6-7-23-13(12)14(22)21(15)11-5-3-4-10(8-11)16(17,18)19/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQDWPFOEWZYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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